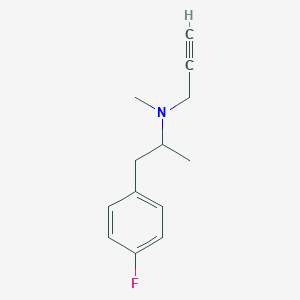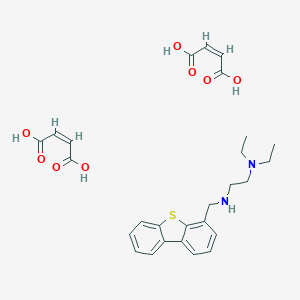
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2), also known as DBTMA, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of ethylenediamine derivatives and has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry.
Mechanism Of Action
The mechanism of action of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as angiotensin-converting enzyme (ACE) and cyclooxygenase (COX). These enzymes are involved in the regulation of blood pressure and inflammation, respectively. Therefore, the inhibition of these enzymes by N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) may contribute to its therapeutic effects.
Biochemical And Physiological Effects
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) has been shown to have several biochemical and physiological effects. It has been found to reduce blood pressure, decrease oxidative stress, and inhibit inflammation. Additionally, it has been shown to have anticonvulsant and analgesic effects. These effects make N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) a potential candidate for the treatment of hypertension, epilepsy, and pain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) in lab experiments is its potency and specificity. It has been shown to have a high affinity for certain enzymes and receptors, making it an ideal tool for studying their functions. Additionally, N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) is relatively easy to synthesize and has a good safety profile. However, one of the limitations of using N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) is its solubility. It is only soluble in organic solvents, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for the use of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) in scientific research. One area of interest is the development of new drugs for the treatment of hypertension, epilepsy, and pain. N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) has been shown to have promising antihypertensive, anticonvulsant, and analgesic effects, making it a potential lead compound for drug development. Another area of interest is the study of the mechanism of action of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2). Further research is needed to fully understand how N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) exerts its therapeutic effects. Finally, the development of new synthetic methods for N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) may lead to the discovery of new derivatives with improved properties.
Synthesis Methods
The synthesis of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) involves the reaction of N,N-diethylethylenediamine with 4-dibenzothienylmethyl chloride. The resulting compound is then treated with maleic acid to form the maleate salt of N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2). This reaction is carried out in an organic solvent under controlled conditions to ensure the purity and yield of the final product.
Scientific Research Applications
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) has been used in various scientific research studies due to its unique properties. It has been found to exhibit antihypertensive, anticonvulsant, and antinociceptive effects. Furthermore, it has been shown to possess potent antioxidant and anti-inflammatory activities. These properties make N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) a promising candidate for the development of new drugs for the treatment of various diseases.
properties
CAS RN |
19950-80-2 |
|---|---|
Product Name |
N'-(4-Dibenzothienylmethyl)-N,N-diethylethylenediamine maleate (1:2) |
Molecular Formula |
C27H32N2O8S |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-(dibenzothiophen-4-ylmethyl)-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C19H24N2S.2C4H4O4/c1-3-21(4-2)13-12-20-14-15-8-7-10-17-16-9-5-6-11-18(16)22-19(15)17;2*5-3(6)1-2-4(7)8/h5-11,20H,3-4,12-14H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
COMOKTVYJQIJLE-SPIKMXEPSA-N |
Isomeric SMILES |
CCN(CCNCC1=C2SC3=CC=CC=C3C2=CC=C1)CC.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES |
CCN(CC)CCNCC1=C2C(=CC=C1)C3=CC=CC=C3S2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CCN(CC)CCNCC1=C2C(=CC=C1)C3=CC=CC=C3S2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
synonyms |
4-(2-Diaethylaminoaethylaminomethyl)dibenzothiophen di(hydrogenmaleat) [German] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanenitrile, 3-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl](2-phenylethyl)amino]-](/img/structure/B11169.png)
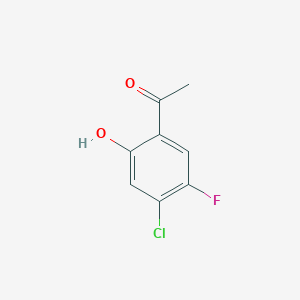
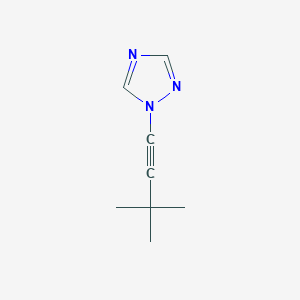
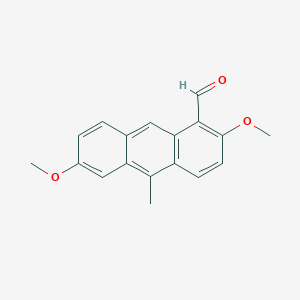
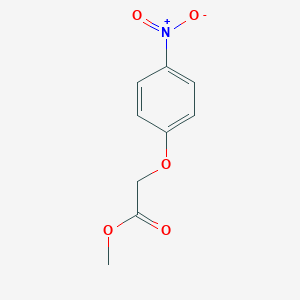
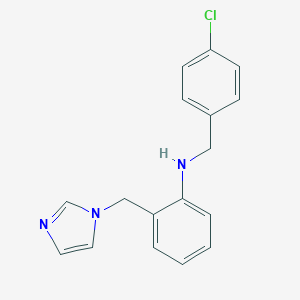
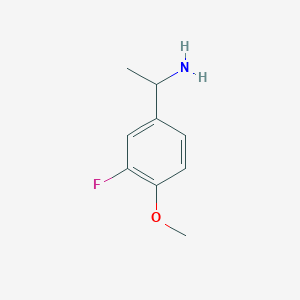
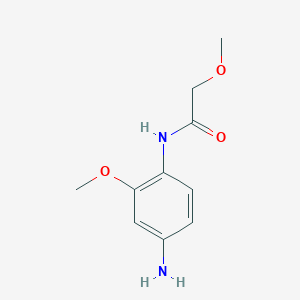
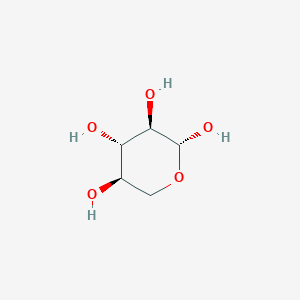
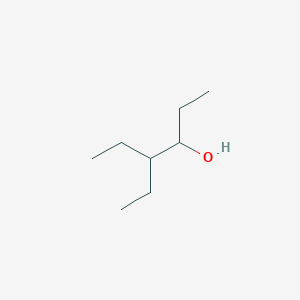
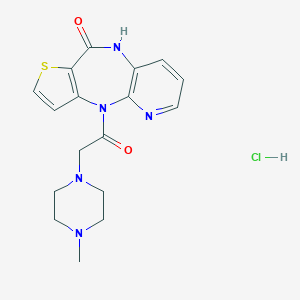
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)
![5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one](/img/structure/B11200.png)
